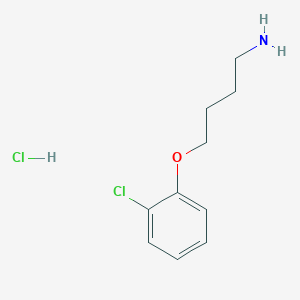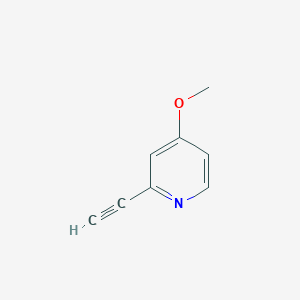
4-(2-Chlorophenoxy)butan-1-amine hydrochloride
Overview
Description
4-(2-Chlorophenoxy)butan-1-amine hydrochloride, otherwise known as CPBA, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 160-162°C. CPBA is a versatile compound that has been used in a variety of research fields, such as in organic chemistry, biochemistry, and pharmacology. CPBA is most commonly used as a reagent in organic synthesis and as a catalyst in biochemical reactions.
Scientific Research Applications
Biochemical Research and Drug Synthesis
Research involving 4-(2-Chlorophenoxy)butan-1-amine hydrochloride and its derivatives mainly focuses on biochemical applications, particularly in drug synthesis and understanding cellular mechanisms. One study developed a solution-phase synthesis method using butan-1-amine, coupling it with various carboxylic acids to form amide bonds. This approach facilitated the creation of a minilibrary of compounds, which was then used to screen for cytotoxicity against certain cell lines, showcasing the compound's potential in drug development and cellular bioassay applications (Chiang et al., 2009).
Crystal Structure and Material Science
Another aspect of research on this compound involves studying its structural properties. For instance, derivatives of butyrate and 1,3-dioxane, closely related to 4-(2-Chlorophenoxy)butan-1-amine hydrochloride, have been synthesized and analyzed using spectroscopic techniques and X-ray diffraction. This research is crucial for material sciences, offering insights into the structural characteristics and potential applications of new materials (Jebas et al., 2013).
Environmental Studies and Degradation Processes
The compound and its related chlorophenoxy derivatives are also studied in environmental contexts. For example, research has been conducted on the oxidative thermal degradation of chlorophenoxy compounds, leading to insights into the formation of environmentally significant pollutants like dioxins and furans. Understanding these degradation pathways is essential for environmental monitoring and developing strategies to mitigate pollution (Evans & Dellinger, 2005).
Chemical Engineering and Synthesis
Furthermore, the chemical properties of 4-(2-Chlorophenoxy)butan-1-amine hydrochloride derivatives are explored to develop novel synthesis methods and compounds. For instance, studies have been conducted on the dynamic kinetic resolution of alpha-bromoesters, demonstrating the compound's relevance in chemical engineering and synthesis processes (Ammazzalorso et al., 2004).
properties
IUPAC Name |
4-(2-chlorophenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPEIPBLFERAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)


![[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride](/img/structure/B1457883.png)




